3,4-dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
Description
Structure and Synthesis The compound 3,4-dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide features a chromen-4-one core substituted with a phenyl group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with 3,4-dimethoxy substituents, which enhance its electronic and steric properties. Synthetic routes for analogous compounds involve condensation reactions between activated benzamide derivatives and chromenone precursors. For instance, describes the synthesis of 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) via coupling of 3,4-dimethoxybenzoic acid derivatives with chromen-2-amine intermediates . Similar methods, using DCC/DMAP activation () or oxazolone intermediates (), are applicable to the target compound .
Pharmacological Relevance Benzamide derivatives are widely studied for neuroleptic, anticancer, and enzyme inhibitory activities ().
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-19-13-12-16(14-20(19)29-2)23(27)25-24-21(15-8-4-3-5-9-15)22(26)17-10-6-7-11-18(17)30-24/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYAANTVABFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,4-Dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Properties
Table 1: Substituent Effects on Chromenone-Benzamide Derivatives
Key Observations :
- Methoxy vs. Carboxy Groups : Compared to carboxyphenyl-substituted benzamides (), methoxy groups in the target compound may reduce solubility but improve membrane permeability .
- Chromenone Modifications: The 4-oxo-3-phenyl substitution (target) versus 2-oxo-3-chromenyl () alters electron distribution, impacting binding to enzymes like PCAF HAT .
Hypothesized Advantages of Target Compound :
- The 3-phenylchromenone core could provide steric hindrance, reducing off-target effects compared to non-phenylated analogs.
Biological Activity
3,4-Dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chromenone core, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H19NO5. The compound is characterized by the presence of a benzamide group and a chromenone moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and catalytic activity.
- Receptor Modulation : It can modulate receptor functions, acting as an agonist or antagonist depending on the biological context.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| PC-3 (Prostate) | 0.80 | |
| HCT116 (Colon) | 0.87 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
A notable study focused on the synthesis and evaluation of various derivatives of chromenone compounds, including this compound. The derivatives were tested for their cytotoxicity against multiple cancer cell lines using MTT assays. The findings revealed that modifications in the chromenone structure could enhance anticancer efficacy while reducing toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the critical steps and considerations in synthesizing 3,4-dimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3,4-dimethoxybenzoic acid derivatives with amino-substituted chromenone intermediates using reagents like EDCI/HOBt.
- Chromenone core preparation : Cyclization of substituted phenylacetic acids or chalcone derivatives under acidic or basic conditions.
- Key parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and purification via column chromatography or recrystallization .
- Challenges : Competing side reactions (e.g., over-oxidation) require strict stoichiometric control and inert atmospheres.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm). Challenges include overlapping aromatic signals, resolved via 2D-COSY or NOESY .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can computational tools aid in studying this compound’s electronic properties?
- Methodological Answer :
- Multiwfn : Analyzes electron localization functions (ELF) and electrostatic potential (ESP) surfaces to predict reactivity sites (e.g., nucleophilic/electrophilic regions) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate with UV-Vis absorption data.
Advanced Research Questions
Q. How can discrepancies between predicted and observed NMR spectra be resolved?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
- X-ray validation : Compare crystallographic bond angles/distances with DFT-optimized geometries to identify tautomeric or rotational isomers .
- Isotopic labeling : Introduce deuterated solvents or 13C-labeled precursors to assign ambiguous signals.
Q. What strategies optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example:
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 60–120°C | 80°C | +22% |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +15% |
| Solvent | THF vs. DMF | DMF | +30% Purity |
- In-line analytics : Use HPLC-MS to monitor intermediates in real-time .
Q. How can researchers investigate this compound’s interaction with biological targets (e.g., BRD4)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to BRD4’s acetyl-lysine pocket. Validate with mutagenesis studies on key residues (e.g., Asn433) .
- Enzyme inhibition assays : Measure IC50 via fluorescence polarization (FP) using FITC-labeled histone peptides.
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MV4-11 leukemia) with dose-response curves and apoptosis markers (Annexin V/PI) .
Q. What are the best practices for resolving contradictory biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds.
- Orthogonal validation : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
